![molecular formula C18H17Cl2N3O3S B2920870 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide CAS No. 478248-25-8](/img/structure/B2920870.png)
3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide
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Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research on derivatives of the compound, focusing on antimicrobial activities, has been significant. For example, a study by El‐Emary et al. (2002) details the synthesis of heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to compounds with potential antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of a related compound showing moderate to talented antimicrobial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antioxidant and Anticholinesterase Activity
The antioxidant and anticholinesterase activity of sulfonyl hydrazone and piperidine derivatives have also been explored. Karaman et al. (2016) synthesized novel series of these compounds, evaluated their antioxidant capacity and anticholinesterase activity, revealing that some derivatives exhibit significant activity in these areas (Karaman et al., 2016).
Catalysis and Synthesis
In catalysis, Crich and Smith (2001) demonstrated the use of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages (Crich & Smith, 2001). This showcases the compound's potential application in synthetic chemistry for complex molecule synthesis.
Biological Evaluation and Anticancer Activity
Compounds derived from 3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide have been evaluated for various biological activities. Bashandy et al. (2011) synthesized novel sulfones with hydrazide, 1,2-dihydropyridine, chromene derivatives, demonstrating potential anticancer activity (Bashandy et al., 2011).
properties
IUPAC Name |
N-[[1-(benzenesulfonyl)piperidin-4-ylidene]amino]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3S/c19-16-7-6-13(12-17(16)20)18(24)22-21-14-8-10-23(11-9-14)27(25,26)15-4-2-1-3-5-15/h1-7,12H,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIONLTXEFYXNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N'-[1-(phenylsulfonyl)-4-piperidinylidene]benzenecarbohydrazide |
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